molecular formula C17H13N3O2 B2657144 4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1209644-04-1

4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2657144
CAS RN: 1209644-04-1
M. Wt: 291.31
InChI Key: RSVUWRRGEOHMTA-UHFFFAOYSA-N
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Description

Indole and its derivatives are a class of compounds that are widely used in medicinal chemistry and drug discovery . They are known to exhibit a wide range of biological activities. The indole moiety is a common framework in many natural products and synthetic pharmaceuticals .


Synthesis Analysis

The synthesis of indole derivatives often involves palladium-catalyzed intramolecular oxidative coupling . This process can be optimized by exposing the mixture of reactants to microwave irradiation, which can lead to excellent yields and high regioselectivity .


Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex, with various functional groups attached to the indole ring. These functional groups can greatly influence the properties and reactivity of the compound .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including multi-component reactions (MCRs), which provide access to complex molecules . These reactions can be used to generate biologically active structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by the specific functional groups attached to the indole ring. For example, the density of a compound can be predicted based on its molecular structure .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The indole nucleus is a versatile scaffold widely used in drug discovery. Compounds containing the indole ring have been isolated from natural sources (plants, bacteria, fungi, marine products) and approved by regulatory agencies for various therapeutic purposes. The compound can serve as a starting point for designing novel drugs targeting specific diseases .

Antiviral Agents

Indole derivatives have demonstrated antiviral activity against various viruses. Researchers have explored their potential as inhibitors of viral enzymes or as agents that modulate host immune responses. The compound’s structure may be optimized to enhance antiviral efficacy .

Anticancer Properties

Indole-based molecules have shown promise as anticancer agents. By modifying the substituents on the indole ring, researchers can fine-tune their activity against specific cancer cell lines. Investigating the cytotoxic effects and mechanisms of action of this compound could lead to valuable insights for cancer therapy .

Antimalarial Compounds

The indole motif has been linked to antimalarial activity. Researchers have explored indole derivatives as potential candidates for combating malaria. Understanding their interactions with Plasmodium parasites and their safety profiles is crucial for further development .

Neuropharmacology

Indole compounds, including serotonin derivatives, play essential roles in neurotransmission and mood regulation. Investigating the effects of the compound on neuronal receptors and neurotransmitter systems could provide insights into its neuropharmacological properties .

Catalysis and Synthetic Chemistry

Axially chiral indole-based units are valuable building blocks in synthetic chemistry. Researchers can explore their use as catalysts or ligands in asymmetric reactions. Investigating the compound’s reactivity and its potential applications in catalysis is an exciting avenue .

Mechanism of Action

The mechanism of action of indole derivatives can vary greatly depending on their structure and the specific biological target. Some indole-based drugs have been approved by the FDA as antiviral, anticancer, antimalarial, and antitubercular agents .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary greatly depending on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The field of indole chemistry is continually evolving, with new synthetic methods and applications being developed. Future research may focus on further developing the sustainable multi-component reactions and exploring new scaffolds of interest in medicinal chemistry .

properties

IUPAC Name

4-(1H-indole-3-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-10-20(15-8-4-3-7-14(15)19-16)17(22)12-9-18-13-6-2-1-5-11(12)13/h1-9,18H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVUWRRGEOHMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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